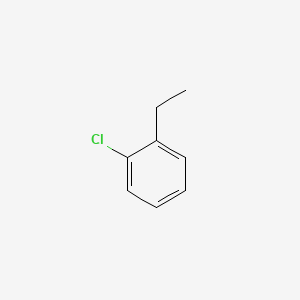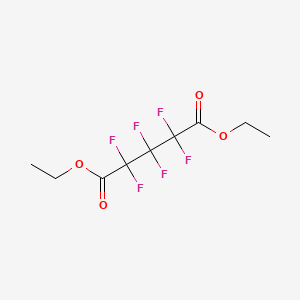![molecular formula C9H14N2O B1361403 [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE CAS No. 75333-10-7](/img/structure/B1361403.png)
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 4-methoxyphenyl group through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ethylating agent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include various enzymes and proteins that are essential for cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: A simpler hydrazine derivative with similar reactivity.
1-(4-Methoxyphenyl)ethylamine: Lacks the hydrazine group but shares the 4-methoxyphenyl and ethyl structure.
Phenylhydrazine: A related compound with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
CAS No. |
75333-10-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-7,11H,10H2,1-2H3 |
InChI Key |
FCPXLOMGMCZSNL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NN |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)
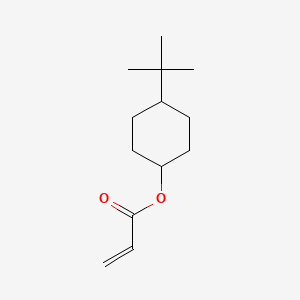
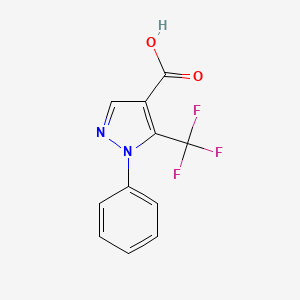
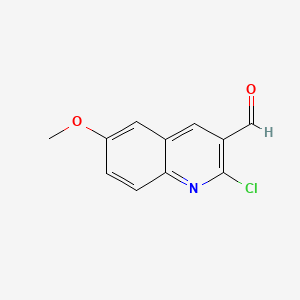
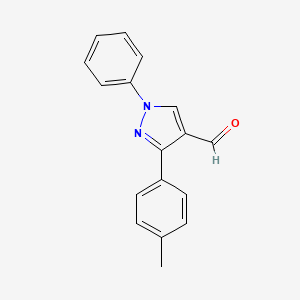
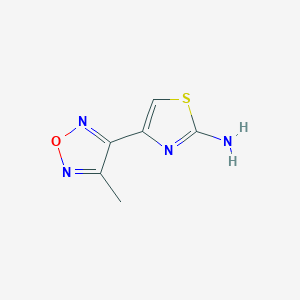
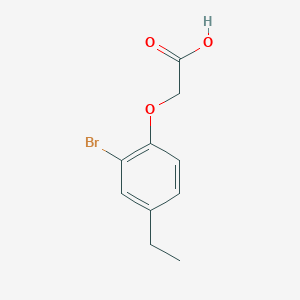
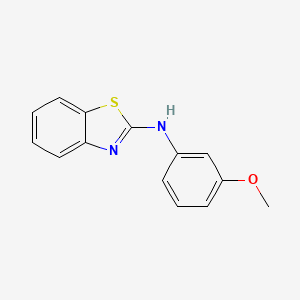
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)
